molecular formula C14H18INO2 B13042031 tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13042031
M. Wt: 359.20 g/mol
InChI Key: YGKPDMQMUXTUIS-UHFFFAOYSA-N
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Description

Tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of an iodine atom at the 8th position and a tert-butyl ester group at the 2nd position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, or other methods.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS).

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various functionalized isoquinolines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand in studies involving isoquinoline derivatives. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Isoquinoline derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, catalysts, or pharmaceuticals. Its unique chemical properties make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure with a bromine atom instead of iodine.

    Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure with a chlorine atom instead of iodine.

    Tert-butyl 8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs and valuable for specialized applications.

Properties

Molecular Formula

C14H18INO2

Molecular Weight

359.20 g/mol

IUPAC Name

tert-butyl 8-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9H2,1-3H3

InChI Key

YGKPDMQMUXTUIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)I

Origin of Product

United States

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